5-Amino-6-chloro-pyrimidin-4-ol

Vue d'ensemble

Description

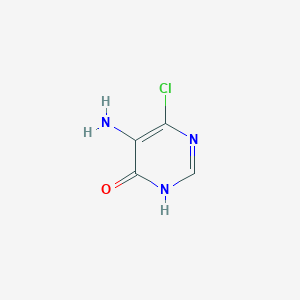

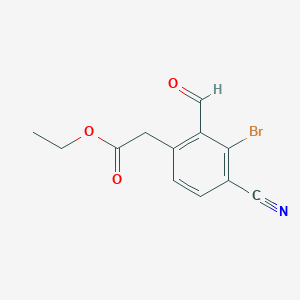

5-Amino-6-chloro-pyrimidin-4-ol is a chemical compound with the molecular formula C4H4ClN3O and a molecular weight of 145.55 . It is a useful synthetic compound .

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as this compound, often involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines . The raw materials for the synthesis of this compound include 4,6-Dihydroxypyrimidine, Formic acid, N,N-Diisopropylethylamine, Nickel, Trifluoroacetic acid, and Phosphorus oxychloride .Molecular Structure Analysis

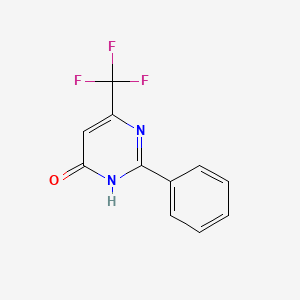

The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The 5th position of the ring is substituted with an amino group, the 6th position with a chlorine atom, and the 4th position with a hydroxyl group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 145.55 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Synthesis of Pyrimidin-4-ols and Derivatives

- Synthetic Applications: The synthesis of various pyrimidin-4-ols, including those with 5-nitrogen functionality, has been explored. Phosphorus oxychloride/diethylaniline chlorination can produce 6-chloro derivatives from 6-amino-2-methylthio-5-nitropyrimidin-4-ol, demonstrating the potential of 5-Amino-6-chloro-pyrimidin-4-ol as a precursor in chemical syntheses (Harnden & Hurst, 1990).

Crystallography and Molecular Recognition

- Crystal Structure Analysis: Studies on the crystal structures of various pyrimidine derivatives, including those similar to this compound, provide insights into molecular recognition processes crucial for pharmaceutical design, especially through hydrogen bonding patterns (Rajam et al., 2017).

Chemosensors and Logic Gate Applications

- Sensor Development: Pyrimidine-based compounds, like this compound, have been used to develop colorimetric and fluorometric sensors. These sensors show potential for mimicking logic gate operations and might have various scientific applications (Gupta et al., 2016).

Biological and Pharmacological Research

- Biological Activities: Research on derivatives of pyrimidin-4-ols, including those related to this compound, has revealed potential biological activities. This includes plant growth stimulation, highlighting its significance in agronomic research and development (Yengoyan et al., 2019).

Antibacterial and Antifungal Activities

- Antimicrobial Properties: Some derivatives of this compound have been evaluated for antimicrobial activities. This research is valuable for developing new antibacterial and antifungal agents (Abdel-rahman et al., 2002).

Further Applications in Heterocyclic Chemistry

- Heterocyclic Compound Synthesis: The study of this compound derivatives contributes to the broader field of heterocyclic chemistry, which is fundamental in developing new materials and pharmaceuticals (Clark, Parvizi, & Colman, 1976).

Safety and Hazards

Orientations Futures

While specific future directions for 5-Amino-6-chloro-pyrimidin-4-ol were not found in the search results, research in the field of pyrimidine derivatives is ongoing. These compounds have been applied on a large scale in the medical and pharmaceutical fields , suggesting potential future developments in these areas.

Mécanisme D'action

Target of Action

5-Amino-6-chloro-pyrimidin-4-ol, also known as 5-Amino-6-chloropyrimidin-4(1H)-one, is a heterocyclic compound belonging to the family of pyrimidines CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

These compounds interact with CDK2, preventing it from facilitating cell cycle progression, thereby inhibiting the growth of cancer cells .

Biochemical Pathways

This can lead to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .

Analyse Biochimique

Biochemical Properties

5-Amino-6-chloro-pyrimidin-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme dihydrofolate reductase, where this compound acts as an inhibitor, affecting the enzyme’s ability to catalyze the reduction of dihydrofolate to tetrahydrofolate. This interaction is significant in the context of antifolate drugs used in cancer therapy . Additionally, this compound has been shown to bind to certain proteins involved in DNA synthesis and repair, further highlighting its importance in cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules such as protein kinases, leading to alterations in cell proliferation and apoptosis . Furthermore, this compound has been found to affect the expression of genes involved in cell cycle regulation, thereby impacting cellular growth and division . Its role in cellular metabolism is also noteworthy, as it can interfere with nucleotide biosynthesis, leading to changes in the availability of essential metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound binds to the active site of dihydrofolate reductase, inhibiting its activity and preventing the formation of tetrahydrofolate . This inhibition disrupts the folate cycle, which is essential for DNA synthesis and repair. Additionally, this compound can activate certain transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. Prolonged exposure to this compound has been associated with changes in cell morphology, reduced proliferation rates, and increased apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied to determine its dosage-dependent impact. It has been observed that the compound exhibits threshold effects, with low doses showing minimal impact on cellular function, while higher doses can lead to significant changes . At high doses, this compound has been associated with toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of careful dosage optimization in therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways is the folate cycle, where it acts as an inhibitor of dihydrofolate reductase . This inhibition disrupts the conversion of dihydrofolate to tetrahydrofolate, affecting nucleotide biosynthesis and DNA repair. Additionally, this compound can influence the activity of enzymes involved in pyrimidine metabolism, leading to changes in the levels of pyrimidine nucleotides .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been found that this compound can be actively transported into cells via nucleoside transporters, facilitating its intracellular accumulation . Once inside the cell, this compound can bind to various proteins, influencing its localization and activity. The distribution of this compound within tissues can vary, with higher concentrations observed in rapidly dividing tissues such as the liver and bone marrow .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed that this compound can localize to the nucleus, where it interacts with DNA and nuclear proteins . Additionally, this compound can be found in the cytoplasm, where it influences various signaling pathways and metabolic processes . The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and binding interactions with transport proteins .

Propriétés

IUPAC Name |

5-amino-4-chloro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O/c5-3-2(6)4(9)8-1-7-3/h1H,6H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMZMDMVDWIZAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=O)N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282400 | |

| Record name | 5-Amino-6-chloro-pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3137-60-8 | |

| Record name | 3137-60-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-6-chloro-pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-hydroxy-3-[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]-6-methyl-2H-pyran-2-one](/img/structure/B1417394.png)

![2-[(2-Chlorobenzyl)sulfanyl]-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B1417401.png)

![Pyrimido[1,2-a]benzimidazol-2(1H)-one](/img/structure/B1417404.png)